Product packaging for Mirtazapine-d3 N-Sulfate Sodium Salt(Cat. No.:)

Mirtazapine-d3 N-Sulfate Sodium Salt

Cat. No.: B1154441
M. Wt: 371.42
Attention: For research use only. Not for human or veterinary use.
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Description

Mirtazapine-d3 N-Sulfate Sodium Salt is a deuterated analog of a Mirtazapine metabolite, designed for use as a critical internal standard in quantitative bioanalysis . This high-purity compound is essential for ensuring accuracy and precision in methods like liquid chromatography-mass spectrometry (LC-MS) when quantifying Mirtazapine and its metabolites in biological matrices, supporting advanced pharmacokinetic and metabolism studies . The parent compound, Mirtazapine, is a noradrenergic and specific serotonergic antidepressant (NaSSA) . Its mechanism of action is characterized by antagonism of central presynaptic α2-adrenergic receptors, which enhances the release of both norepinephrine and serotonin . Furthermore, Mirtazapine is a potent antagonist of histamine H1 receptors (linked to its sedative effects and weight gain) and several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3 . Mirtazapine is primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) through demethylation and hydroxylation, followed by conjugation . This sulfate conjugate metabolite is a key subject of metabolic pathway investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₇H₁₆D₃N₃NaO₃S

Molecular Weight

371.42

Synonyms

2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-2-ium-2-sulfonate-d3 Sodium Salt

Origin of Product

United States

Chemical Characterization and Isotopic Fidelity of Mirtazapine D3 N Sulfate Sodium Salt

Structural Elucidation of Mirtazapine (B1677164) N-Sulfate

Mirtazapine N-Sulfate is a phase II metabolite of Mirtazapine, a tetracyclic compound characterized by a 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c] rsc.orgbenzazepine core structure. mdpi.comwikipedia.org The structural elucidation of the N-Sulfate metabolite indicates that the sulfation occurs at a nitrogen atom. Based on the known reactivity of similar nitrogen-containing heterocyclic compounds, the sulfate (B86663) group (–SO₃⁻) is conjugated to the nitrogen atom at the 2-position of the pyrazino ring. semanticscholar.orgbioorganics.bizresearchgate.net This forms a sulfamate, resulting in the chemical structure 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-2-ium-2-sulfonate. bioorganics.biz

The definitive structure is typically confirmed using a combination of advanced analytical techniques. High-resolution mass spectrometry (HR-MS) provides accurate mass data to confirm the elemental composition, while tandem mass spectrometry (MS/MS) helps to identify the specific site of conjugation through fragmentation analysis. semanticscholar.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is instrumental in providing detailed information about the connectivity of atoms and the chemical environment of the nuclei, thereby confirming the position of the sulfate group on the nitrogen atom. semanticscholar.orgresearchgate.net

Table 1: Physicochemical Properties of Mirtazapine N-Sulfate

Property Value
Molecular Formula C₁₇H₁₉N₃O₃S
Monoisotopic Mass 345.11 g/mol
Parent Compound Mirtazapine
Metabolic Pathway Phase II Conjugation (Sulfation)

| Site of Conjugation | N-2 of the pyrazino ring |

This table is generated based on data from search results. bioorganics.biznih.govnih.gov

Deuterium (B1214612) Labeling Strategy and Positional Specificity in Mirtazapine-d3 (B602503) N-Sulfate Sodium Salt

Mirtazapine-d3 N-Sulfate Sodium Salt is an isotopically labeled analog of the Mirtazapine N-Sulfate metabolite. The "-d3" designation signifies the incorporation of three deuterium (²H) atoms into the mirtazapine structure. The primary purpose of such labeling is to create a stable, heavy version of the analyte for use as an internal standard in quantitative bioanalytical assays, typically those employing mass spectrometry. rsc.orgnih.gov

The most common and chemically logical strategy for introducing three deuterium atoms is by replacing the three hydrogen atoms of the N-methyl group on the piperazine (B1678402) ring. This results in an N-trideuteromethyl (–CD₃) moiety. This specific placement offers several advantages:

Chemical Stability: The C-D bond is stronger than the C-H bond, making the label less susceptible to back-exchange under typical biological and analytical conditions. nih.gov

Minimal Metabolic Perturbation: The major sites of mirtazapine metabolism by cytochrome P450 enzymes are the 8-position (hydroxylation) and the N-demethylation pathway. drugbank.comnih.gov While labeling the methyl group directly impacts the N-demethylation site, it is a common strategy for creating internal standards. The kinetic isotope effect can slow the rate of N-demethylation, but for its use as an internal standard, this alteration is accounted for during method validation. nih.govacs.org

Clear Mass Shift: This labeling provides a distinct mass increase of 3 Daltons over the unlabeled compound, which is ideal for preventing signal overlap in mass spectrometric detection.

The positional specificity is confirmed during synthesis and verified analytically, often using ¹H NMR to observe the disappearance of the N-methyl proton signal and sometimes ²H NMR to confirm the deuterium signal. nih.gov

Isotopic Purity Assessment and Enrichment Levels

Isotopic purity is a critical parameter for any deuterated standard, as it defines the percentage of the desired labeled molecule relative to unlabeled or partially labeled species. The assessment of isotopic purity and the confirmation of enrichment levels for Mirtazapine-d3 are typically performed using high-resolution mass spectrometry (HR-MS) and NMR spectroscopy. rsc.orgnih.govresearchgate.net

HR-MS is a powerful tool for this purpose, as its high resolving power allows for the separation and quantification of different isotopologs (e.g., d0, d1, d2, d3). researchgate.netalmacgroup.comresearchgate.net The procedure involves:

Acquiring a high-resolution mass spectrum of the sample.

Extracting the ion chromatograms for the unlabeled compound [M+H]⁺ and the deuterated compound [M+3+H]⁺.

Integrating the peak areas and calculating the relative abundance to determine the percentage of isotopic enrichment. almacgroup.com

NMR spectroscopy, particularly ¹H NMR, can also provide a quantitative measure of isotopic purity by comparing the integral of any remaining proton signals at the labeled position to the integrals of other protons in the molecule. nih.gov Commercially available deuterated standards for pharmaceutical research typically exhibit high isotopic enrichment.

Table 2: Representative Isotopic Distribution for Mirtazapine-d3

Isotopolog Description Typical Abundance (%)
d0 Unlabeled Mirtazapine < 0.5%
d1 Mirtazapine with one deuterium < 1.0%
d2 Mirtazapine with two deuteriums < 2.0%

| d3 | Fully labeled Mirtazapine-d3 | > 97% |

This table presents hypothetical data based on common standards for isotopic purity assessment. rsc.orgresearchgate.net

Stereochemical Considerations in Mirtazapine N-Sulfate Conjugation

Mirtazapine is a chiral molecule and is administered as a racemate, a 1:1 mixture of its two enantiomers: (S)-(+)-Mirtazapine and (R)-(-)-Mirtazapine. wikipedia.orgmdpi.comnih.gov These enantiomers exhibit stereoselectivity in both their pharmacodynamic actions and their pharmacokinetic profiles. mdpi.comnih.gov

The two enantiomers interact differently with metabolic enzymes. Studies have shown that the metabolism of mirtazapine via cytochrome P450 (CYP) enzymes is stereoselective. mdpi.comnih.govnih.gov For instance, CYP2D6 and CYP1A2 are primarily involved in the metabolism of the (+)-S-enantiomer, while CYP3A4 metabolizes the (-)-R-enantiomer, albeit to a lesser extent. mdpi.com This results in different plasma concentrations of the individual enantiomers and their primary metabolites, such as 8-hydroxymirtazapine and N-demethylmirtazapine. nih.gov

While specific studies on the stereochemistry of Mirtazapine N-Sulfate conjugation are not widely reported, it is a well-established principle that enzyme-mediated reactions, including those catalyzed by sulfotransferases (SULTs) responsible for sulfation, are often stereoselective. Given that the formation of the N-sulfate conjugate is a biological process, it is highly probable that the reaction proceeds with a degree of stereoselectivity, leading to a non-racemic mixture of (S)- and (R)-Mirtazapine N-Sulfate in vivo. The exact enantiomeric ratio would depend on the specific SULT isozymes involved and their substrate preference for the mirtazapine enantiomers.

Table 3: Stereochemical Properties of Mirtazapine Enantiomers

Property (S)-(+)-Mirtazapine (R)-(-)-Mirtazapine
Receptor Antagonism Stronger antagonist at α₂-autoreceptors and 5-HT₂ receptors. mdpi.comnih.gov Predominantly acts on α₂-heteroreceptors and 5-HT₃ receptors. mdpi.comnih.gov

| Primary Metabolic Enzymes | CYP2D6, CYP1A2. mdpi.com | CYP3A4. mdpi.com |

This table is generated based on data from search results.

Synthetic Methodologies for Mirtazapine N Sulfate and Its Deuterated Analog

Precursor Synthesis and Derivatization Approaches for Mirtazapine (B1677164) Scaffold

The synthesis of the core tetracyclic structure of mirtazapine is a well-established process that serves as the foundation for producing its metabolites. The primary and most common route to mirtazapine involves a multi-step synthesis culminating in a key cyclization reaction.

A widely utilized method begins with the condensation of 1-methyl-3-phenylpiperazine (B26559) with 2-chloronicotinonitrile. This is followed by hydrolysis of the nitrile group to a carboxylic acid, and subsequent reduction to the corresponding alcohol, yielding the crucial intermediate, 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine. hyphadiscovery.com This intermediate is pivotal for the final ring closure.

An alternative approach involves the Friedel-Crafts reaction of a carboxylic acid intermediate, which is then converted to a ketone. This ketone intermediate can be reduced to form mirtazapine, offering a different pathway to the core structure. google.com

The final step in the primary synthesis of the mirtazapine scaffold is an acid-catalyzed intramolecular cyclization of 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine. clearsynth.compatsnap.com Concentrated sulfuric acid is a frequently employed reagent for this dehydration and ring-closure step, leading to the formation of the tetracyclic mirtazapine base. clearsynth.com

The following table summarizes key precursors in the synthesis of the mirtazapine scaffold.

Precursor CompoundRole in Synthesis
1-Methyl-3-phenylpiperazineStarting material for the piperazine (B1678402) portion of the molecule. nih.gov
2-ChloronicotinonitrileProvides the pyridine (B92270) ring and the functional group for further elaboration. nih.gov
1-(3-Carboxypyridyl-2)-4-methyl-2-phenylpiperazineIntermediate formed after nitrile hydrolysis, prior to reduction. caymanchem.com
1-(3-Hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazineKey intermediate that undergoes cyclization to form the mirtazapine ring system. clearsynth.compatsnap.com

Chemical Synthesis Routes for Mirtazapine N-Sulfate Formation

The formation of Mirtazapine N-Sulfate involves the direct sulfation of the parent mirtazapine molecule. This process is analogous to the phase II metabolism of xenobiotics in vivo, where sulfotransferase enzymes catalyze the transfer of a sulfonate group. In a laboratory setting, this transformation is achieved through chemical sulfating agents.

The direct sulfation of amines, such as the tertiary amine in the piperazine ring of mirtazapine, can be accomplished using various sulfating agents. Sulfur trioxide complexes are commonly employed for this purpose to moderate the reactivity of sulfur trioxide. nih.govmdpi.com

Commonly used sulfating agents include:

Sulfur Trioxide-Pyridine Complex (Py·SO3): This is a mild and widely used reagent for the sulfation of alcohols and amines. nih.gov The reaction is typically carried out in an aprotic solvent.

Sulfur Trioxide-Trimethylamine Complex (Me3N·SO3): Another effective reagent for sulfation, often used in organic synthesis. nih.gov

Sulfur Trioxide-Dimethylformamide Complex (DMF·SO3): This complex is also utilized for sulfation reactions. nih.gov

The reaction conditions for the N-sulfation of mirtazapine would likely involve dissolving mirtazapine in a suitable aprotic solvent, such as pyridine or dichloromethane, and treating it with a sulfur trioxide-amine complex at controlled temperatures, potentially ranging from 0 °C to room temperature. nih.gov The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In vitro metabolism studies of mirtazapine have primarily focused on oxidative pathways mediated by cytochrome P450 enzymes, leading to metabolites such as 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine N-oxide. nih.gov While conjugation with glucuronic acid and sulfate (B86663) is a known metabolic route for drug clearance, the specific enzymatic process of N-sulfation of mirtazapine is less detailed in the literature. nih.gov

The mechanism of N-sulfation in vitro would involve sulfotransferase (SULT) enzymes. These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to transfer a sulfonate group to a nucleophilic site on the substrate. In the case of mirtazapine, the nucleophilic nitrogen atom of the piperazine ring would attack the electrophilic sulfur atom of PAPS, leading to the formation of the N-sulfated metabolite and 3'-phosphoadenosine-5'-phosphate (PAP).

Incorporation of Deuterium (B1214612) into Mirtazapine N-Sulfate (Mirtazapine-d3 N-Sulfate Sodium Salt)

The synthesis of Mirtazapine-d3 (B602503) N-Sulfate Sodium Salt involves the introduction of three deuterium atoms into the mirtazapine N-sulfate structure. The most common position for deuteration in mirtazapine is the N-methyl group of the piperazine ring.

The synthesis of the deuterated analog likely proceeds through the preparation of Mirtazapine-d3 first, followed by N-sulfation. Mirtazapine-d3 can be synthesized by using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or another suitable deuterated one-carbon source, in the synthesis of the mirtazapine precursor, N-desmethylmirtazapine.

Once Mirtazapine-d3 is obtained, it can be subjected to N-sulfation as described in section 3.2.1. The resulting Mirtazapine-d3 N-Sulfate would then be converted to its sodium salt. This is typically achieved by treating the acidic sulfate with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by isolation of the salt.

Purification and Isolation Techniques for Stable Isotope Labeled Metabolites

The purification of this compound from the reaction mixture requires techniques that can separate the polar, ionic product from unreacted starting materials, reagents, and byproducts. Given the polar nature of sulfate metabolites, chromatographic methods are generally employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of polar compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable. researchgate.net Gradient elution is often used to achieve optimal separation.

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove excess reagents and non-polar impurities. researchgate.netsigmaaldrich.com The choice of SPE sorbent would depend on the properties of the impurities to be removed.

Crystallization: If the final product is a stable crystalline solid, crystallization from a suitable solvent system can be an effective final purification step. google.com

The following table outlines a general purification workflow for a sulfated metabolite.

Purification StepDescription
Reaction Quenching The reaction is stopped, often by the addition of water or a buffered solution.
Extraction Liquid-liquid extraction may be used to remove non-polar byproducts.
Chromatography (HPLC) The primary method for isolating the polar sulfated product from the crude mixture.
Desalting If necessary, techniques like size-exclusion chromatography or dialysis can remove inorganic salts.
Lyophilization/Crystallization The purified product is isolated as a solid by freeze-drying or crystallization.

Characterization of Synthetic Intermediates and Final Product

The structural confirmation of this compound and its synthetic intermediates relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: Provides information on the carbon framework of the molecule.

²H NMR: Can be used to confirm the location of the deuterium atoms.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C17H16D3N3NaO3S). clearsynth.com

Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting ions, providing structural information and confirming the connectivity of the atoms.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the sulfonate group (S=O stretching).

The following table summarizes the expected analytical data for the characterization of this compound.

Analytical TechniqueExpected Observations
¹H NMR Absence of N-CH3 proton signal; characteristic signals for the aromatic and piperazine ring protons.
HRMS Molecular ion peak corresponding to the exact mass of C17H16D3N3NaO3S. clearsynth.com
MS/MS Fragmentation pattern consistent with the loss of SO3 and other characteristic fragments of the mirtazapine scaffold.
IR Spectroscopy Strong absorption bands in the region of 1200-1000 cm⁻¹ corresponding to S=O stretching of the sulfonate group.

Enzymatic Formation and Metabolic Pathways of Mirtazapine N Sulfate

Identification of Phase II Conjugation Pathways for Mirtazapine (B1677164)

Mirtazapine undergoes extensive metabolism in the liver, primarily facilitated by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2D6, and CYP3A4, leading to the formation of N-desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide. pharmgkb.orgnih.gov Following these Phase I transformations, the resulting metabolites, as well as the parent drug, can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.

The primary Phase II conjugation pathways identified for mirtazapine and its metabolites are glucuronidation and sulfation. nih.govnih.gov While glucuronidation has been more frequently documented, the formation of a sulfate (B86663) conjugate indicates the involvement of sulfotransferase enzymes in the metabolic clearance of mirtazapine.

Role of Sulfotransferases (SULTs) in N-Sulfation of Mirtazapine

Sulfotransferases (SULTs) are a superfamily of Phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov This process, known as sulfation or sulfoconjugation, typically targets hydroxyl or amine groups on endogenous and xenobiotic compounds.

In Vitro Metabolic Studies of Mirtazapine N-Sulfate Formation

In vitro studies are crucial for elucidating the specific enzymes and conditions involved in metabolic pathways. While numerous in vitro studies have focused on the Phase I metabolism of mirtazapine, detailed investigations into its N-sulfation are limited.

Microsomal and Cytosolic Preparations for Conjugation Studies

To study Phase II conjugation reactions like sulfation in vitro, subcellular fractions of the liver, such as microsomes and cytosol, are commonly used. Microsomes, which are vesicles of the endoplasmic reticulum, contain the majority of the CYP450 enzymes responsible for Phase I metabolism. While some conjugation enzymes are present, the primary localization of cytosolic SULTs is, as their name suggests, in the cytosol.

Therefore, in vitro studies designed to investigate the N-sulfation of mirtazapine would typically utilize the cytosolic fraction of liver homogenates (S9 fraction or purified cytosol), as this is where the SULT enzymes are most abundant. Incubations with these preparations, along with the necessary cofactors, would allow for the detection and quantification of the Mirtazapine N-Sulfate metabolite.

Cofactor Requirements for N-Sulfation

The enzymatic activity of sulfotransferases is critically dependent on the presence of the high-energy sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov In vitro assays for sulfation, therefore, require the addition of PAPS to the incubation mixture containing the enzyme source (e.g., liver cytosol) and the substrate (mirtazapine). The availability of PAPS can be a rate-limiting factor in sulfation reactions, both in vitro and in vivo. nih.gov

Comparative Metabolic Profiling of Deuterated and Non-Deuterated Mirtazapine

The use of deuterated analogs of drugs, such as Mirtazapine-d3 (B602503), is a common strategy in drug metabolism studies. The replacement of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-determining step of the reaction.

In the case of Mirtazapine-d3, the deuterium atoms are located on the N-methyl group. The primary metabolic pathway involving this group is N-demethylation, a Phase I reaction. Deuteration at this position would be expected to slow down the rate of N-demethylation, potentially leading to a "metabolic switching" where a greater proportion of the drug is metabolized through alternative pathways, such as N-oxidation, 8-hydroxylation, or direct conjugation, including N-sulfation. osti.govnih.gov

However, as N-sulfation occurs directly on one of the nitrogen atoms of the piperazine (B1678402) ring and does not involve the cleavage of a C-D bond on the N-methyl group, it is not expected that deuteration at this position would have a significant direct kinetic isotope effect on the N-sulfation reaction itself. Any observed increase in the formation of Mirtazapine-d3 N-Sulfate would likely be an indirect consequence of the reduced rate of N-demethylation.

Stability of the N-Sulfate Conjugate under Enzymatic Conditions

The stability of drug conjugates is an important factor in their disposition and excretion. Sulfate conjugates are generally considered to be chemically stable under physiological conditions. However, they can be subject to enzymatic hydrolysis by sulfatases, which are enzymes that cleave sulfate esters.

The stability of Mirtazapine N-Sulfate in a biological matrix would depend on the presence and activity of relevant sulfatases. In vitro, the stability of the conjugate can be assessed by incubating it with various biological preparations, such as liver homogenates or specific sulfatase enzymes, and monitoring its degradation over time. Factors such as pH and the presence of enzyme inhibitors can influence the stability of the conjugate. capes.gov.br While specific data on the stability of Mirtazapine N-Sulfate is not available, the general principles of drug conjugate stability would apply.

Data Tables

Table 1: Key Enzymes in Mirtazapine Metabolism

Metabolic PathwayPrimary Enzymes InvolvedCellular Location
8-HydroxylationCYP2D6, CYP1A2Microsomes
N-DemethylationCYP3A4, CYP1A2Microsomes
N-OxidationCYP3A4, CYP1A2Microsomes
GlucuronidationUGTs (isoforms not specified)Microsomes
N-SulfationSULTs (isoforms not specified)Cytosol

This table is based on currently available literature. Specific SULT and UGT isoforms involved in mirtazapine metabolism have not been definitively identified.

Table 2: In Vitro Kinetic Parameters for Mirtazapine Phase I Metabolism

Metabolic PathwayKm (µM)Vmax (nmol/mg/min)
8-Hydroxylation136 ± 44Data not consistently reported
N-Demethylation242 ± 34Data not consistently reported
N-Oxidation570 ± 281Data not consistently reported

Data from in vitro studies using human liver microsomes. pharmgkb.org Kinetic data for the N-sulfation of mirtazapine is not currently available in the literature.

Advanced Analytical Methodologies for Mirtazapine D3 N Sulfate Sodium Salt

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of Mirtazapine-d3 (B602503) N-Sulfate Sodium Salt, providing the necessary separation from other related substances and matrix components. Both liquid and gas chromatography have potential applications, with liquid chromatography being the more prominently documented and versatile approach for mirtazapine (B1677164) and its derivatives.

Liquid Chromatography (LC) Methods Development

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analysis of pharmaceutical compounds like Mirtazapine-d3 N-Sulfate Sodium Salt. Its adaptability allows for the development of specific methods to achieve desired separation and quantification.

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of mirtazapine and its metabolites, and by extension, this compound. This is due to the non-polar nature of the mirtazapine structure, which interacts well with a non-polar stationary phase.

A variety of RP-HPLC methods have been developed for mirtazapine, which can be adapted for its deuterated N-sulfate form. These methods typically employ a C18 column, a popular choice for its hydrophobicity and separation efficiency. nih.govnih.gov For instance, a method for mirtazapine and its N-desmethyl metabolite utilized a reverse-phase C18 column with a gradient elution program. nih.gov Another study detailed a method using a BDS Hypersil C18 column with an isocratic mobile phase of 0.3% triethylamine (B128534) (pH 3.0) and acetonitrile (B52724) (78:22 v/v) for the separation of mirtazapine and its related substances. nih.gov The use of an acidic mobile phase is common to ensure the ionization of the basic nitrogen atoms in the mirtazapine structure, leading to better peak shape and retention.

The development of a green HPLC method for mirtazapine also highlights the use of an Extend C18 column with a mobile phase of 0.1% formic acid and acetonitrile (80/20, v/v) under isocratic conditions. akjournals.com The detection is often carried out using a UV detector, with a maximum absorption wavelength for mirtazapine reported at 291 nm. akjournals.comakjournals.com Fluorescence detection can also be employed for enhanced sensitivity, with excitation and emission wavelengths of 290 nm and 350 nm, respectively. nih.govkoreascience.kr

The following table summarizes typical parameters for RP-HPLC methods that could be applied to the analysis of this compound, based on established methods for mirtazapine.

ParameterTypical ConditionsReference(s)
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govakjournals.com
Mobile Phase Acetonitrile and an acidic aqueous buffer (e.g., phosphate (B84403) or formic acid) nih.govnih.govakjournals.com
Elution Isocratic or Gradient nih.govnih.gov
Flow Rate 1.0 - 2.0 mL/min nih.govakjournals.com
Detection UV at ~291 nm or Fluorescence (Ex: 290 nm, Em: 350 nm) nih.govakjournals.comkoreascience.kr
Temperature Ambient or controlled (e.g., 25-40 °C) nih.govakjournals.com

Mirtazapine is a chiral compound, existing as (S)-(+)- and (R)-(-)-enantiomers, which may exhibit different pharmacological activities. nih.gov Consequently, the enantioselective separation of mirtazapine and its metabolites is of significant interest. While there is no specific literature on the chiral separation of this compound, the methods developed for mirtazapine are directly applicable.

Chiral HPLC is a primary technique for this purpose. One method describes the use of a Chiralpak AD column with a mobile phase of hexane-ethanol (98:2, v/v) containing 0.1% diethylamine. nih.gov This normal-phase chiral chromatography successfully separated the enantiomers of mirtazapine. Another approach involves the use of a vancomycin-modified silica (B1680970) stationary phase in nano-liquid chromatography to separate the enantiomers of mirtazapine and its metabolites. researchgate.net

Capillary electrophoresis (CE) has also been shown to be effective for the chiral separation of mirtazapine and its metabolites, using carboxymethyl-β-cyclodextrin as a chiral selector. mdpi.com

The table below outlines key aspects of chiral separation methods for mirtazapine.

TechniqueChiral Stationary Phase / SelectorMobile Phase / BufferReference(s)
Chiral HPLC Chiralpak AD (amylose derivative)Hexane-ethanol with diethylamine nih.gov
Nano-LC Vancomycin-modified silicaAmmonium acetate (B1210297)/water/MeOH/MeCN researchgate.net
Capillary Electrophoresis Carboxymethyl-β-cyclodextrinBorate-phosphate buffer (pH 2.8) mdpi.com

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is another potential analytical technique, though it is less commonly reported for mirtazapine analysis compared to LC. For GC analysis, derivatization of the analytes may be necessary to improve their volatility and thermal stability. GC methods for antidepressants, including mirtazapine, have been developed, often coupled with a mass spectrometer (GC-MS) for detection. mdpi.com

One study describes a GC-MS method for the determination of various drugs, including mirtazapine and its desmethyl metabolite, in whole blood using an HP-5MS capillary column. mdpi.com Sample preparation typically involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix. mdpi.com While feasible, the additional step of derivatization and the thermal lability of some metabolites can make GC a more complex option than LC for this class of compounds.

Mass Spectrometry (MS) Techniques for Detection and Characterization

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both quantification and structural elucidation. The presence of deuterium (B1214612) atoms in the molecule makes MS particularly powerful for its use as an internal standard in quantitative studies.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for the definitive analysis of this compound. This technique provides a high degree of certainty in the identification and measurement of the analyte, even in complex biological matrices.

In a typical LC-MS/MS workflow, the this compound would first be separated from other components by HPLC. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode. The precursor ion, corresponding to the protonated molecule [M+H]+, is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. The transition from the precursor ion to a specific product ion is highly selective and is used for quantification in a selected reaction monitoring (SRM) experiment.

For Mirtazapine, the precursor ion is m/z 266.1652. nih.gov For Mirtazapine-d3, the precursor ion would be expected at m/z 269.18, reflecting the addition of three deuterium atoms. The fragmentation of mirtazapine is well-documented, with major product ions observed at m/z 195 and 209. nih.gov Similar fragmentation pathways would be expected for this compound, with shifts in the m/z values of fragments containing the deuterated methyl group.

The use of a stable isotope-labeled internal standard like Mirtazapine-d3 is a common practice in quantitative LC-MS/MS assays to correct for matrix effects and variations in sample processing and instrument response. nih.gov The co-elution of the analyte and its deuterated internal standard, with their distinct mass-to-charge ratios, allows for highly accurate and precise quantification.

The following table provides a hypothetical set of MS/MS parameters for the analysis of this compound, based on data for mirtazapine.

ParameterExpected Value/ConditionReference(s) for Mirtazapine
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.gov
Precursor Ion (Q1) m/z ~372 (for the intact salt) or ~269 (for the desulfated, protonated molecule) nih.gov (for mirtazapine)
Product Ions (Q3) Fragments corresponding to the loss of the sulfate (B86663) group and further fragmentation of the mirtazapine-d3 core. nih.gov (for mirtazapine)
Collision Energy Optimized for the specific precursor-product ion transition nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of new psychoactive substances (NPS) and their metabolites, offering unparalleled accuracy in mass determination. nih.gov Unlike nominal mass instruments, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This precision allows for the determination of an analyte's elemental formula, providing a high degree of confidence in its identification.

For this compound (C₁₇H₁₆D₃N₃NaO₃S), the theoretical exact mass can be calculated with high precision. HRMS analysis would compare the experimentally measured mass to the theoretical mass, with a low mass error (typically <5 ppm) confirming the elemental composition. This capability is crucial for distinguishing the target analyte from other endogenous or exogenous compounds that may have the same nominal mass but a different elemental formula. Furthermore, the ability of HRMS to operate in data-independent acquisition (DIA) modes allows for the collection of comprehensive fragmentation data, aiding in structural confirmation and enabling retrospective analysis of samples as new metabolites or compounds of interest emerge. nih.gov

Table 1: Theoretical Mass Data for HRMS Analysis

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic Mass (Da)
This compoundC₁₇H₁₆D₃N₃NaO₃S371371.42

Note: Data is theoretical and for illustrative purposes.

Ionization Techniques (ESI, APCI, FAB) in Metabolite Analysis

The choice of ionization technique is critical for successfully analyzing drug metabolites by mass spectrometry, as it must efficiently convert the analyte from a condensed phase into gas-phase ions. nih.gov The selection depends heavily on the analyte's physicochemical properties, such as polarity and thermal stability. nih.gov

Electrospray Ionization (ESI): ESI is the most common ionization source for LC-MS analysis of polar and semi-polar compounds, making it ideal for metabolites like sulfate conjugates. nih.gov It is a soft ionization technique that generates ions directly from a solution with minimal fragmentation, preserving the molecular ion. For this compound, which is a pre-charged and highly polar molecule, ESI operating in negative ion mode would be particularly effective, likely detecting the [M-Na]⁻ ion. ESI is frequently used for the analysis of mirtazapine and its metabolites in biological fluids. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for neutral or less polar compounds that are thermally stable enough to be vaporized. nih.gov Ionization occurs in the gas phase through chemical reactions initiated by a corona discharge. While ESI is generally preferred for polar metabolites, APCI can provide complementary information and may be more effective for less polar metabolites of mirtazapine that could be present in a sample. nih.govscripps.edu Combining ESI and APCI can increase the number of detected ions by approximately 20% in complex samples like serum extracts. nih.gov

Fast Atom Bombardment (FAB): FAB is an older ionization technique that involves bombarding the sample, mixed in a non-volatile liquid matrix (like glycerol), with a high-energy beam of neutral atoms. It is effective for non-volatile and thermally labile compounds. While largely superseded by ESI and MALDI for routine analysis, FAB can still be useful for specific applications where other techniques may fail.

Table 2: Comparison of Ionization Techniques for Metabolite Analysis

TechniquePrincipleTypical AnalytesAdvantages for Mirtazapine-d3 N-Sulfate
ESI Ions are generated from charged droplets in a strong electric field.Polar, charged, large, and thermally labile molecules.Ideal for the polar, pre-charged sulfate salt; soft ionization preserves the molecular ion. nih.gov
APCI Analyte is vaporized and ionized by gas-phase ion-molecule reactions.Less polar, thermally stable molecules.Complementary to ESI; could detect other less polar metabolites. nih.govscripps.edu
FAB Sample in a liquid matrix is bombarded by high-energy neutral atoms.Non-volatile, thermally labile compounds.Historically significant; useful for certain non-volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a novel or reference standard compound like this compound, NMR is essential for confirming the molecular structure, including the precise location of the isotopic labels and the position of the sulfate group.

¹H-NMR, ¹³C-NMR, and ²H-NMR for Deuterium Location

A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR spectroscopy is required to confirm the structure and verify the site of deuteration. researchgate.net

¹H-NMR (Proton NMR): A standard ¹H-NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling. huji.ac.il In Mirtazapine-d3, the signal corresponding to the N-methyl group (N-CH₃) would be significantly diminished or absent in the ¹H spectrum, providing strong evidence of deuteration at that position.

¹³C-NMR (Carbon-13 NMR): The ¹³C spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the deuterium atoms (the N-CD₃ group) would exhibit a characteristic multiplet signal (a 1:1:1 triplet for each deuterium, resulting in a more complex pattern) due to ¹J(C-D) coupling. nih.gov Its chemical shift would also be slightly altered compared to the non-deuterated analog, an effect known as the deuterium isotope shift. nih.gov

²H-NMR (Deuterium NMR): Direct detection of the deuterium nucleus provides conclusive proof of its presence and location. wikipedia.org A ²H-NMR spectrum of this compound would show a distinct signal in the aliphatic region corresponding to the chemical shift of the N-methyl group. Since deuterium has a spin of 1, the signals are typically broader than in proton NMR. wikipedia.org This technique is highly effective for verifying the success of chemical deuteration. huji.ac.ilwikipedia.org

Table 3: Expected NMR Observations for Deuterium Location in Mirtazapine-d3

NMR TechniqueExpected Observation for N-CD₃ GroupInformation Gained
¹H-NMR Absence or significant reduction of the N-methyl proton signal. libretexts.orgConfirms replacement of protons with deuterium at the target site.
¹³C-NMR Appearance of a multiplet for the N-methyl carbon due to C-D coupling; slight upfield isotope shift. nih.govConfirms deuterium attachment to the specific carbon atom.
²H-NMR A distinct signal at the chemical shift corresponding to the N-methyl group. wikipedia.orgUnambiguous, direct detection of the deuterium label at the correct position.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rjptonline.org Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. rjptonline.org

For this compound, the FTIR spectrum would display characteristic bands from the parent mirtazapine structure, along with new bands from the N-Sulfate group. Key expected vibrations for mirtazapine include C-H stretching from the aromatic and aliphatic regions, C=C stretching from the phenyl group, and C-N stretching vibrations. researchgate.netscispace.com The introduction of the N-Sulfate group would add strong, characteristic absorption bands corresponding to the S=O asymmetric and symmetric stretches (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively) and S-O stretching. The deuteration of the methyl group would cause a shift of the C-H stretching and bending vibrations to lower wavenumbers (C-D vibrations), which could also be observed.

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
~3050-2900C-H StretchAromatic & Aliphatic researchgate.net
~2200-2100C-D StretchAliphatic (N-CD₃)Theoretical
~1585, ~1444C=C StretchPhenyl Ring scispace.com
~1400-1350S=O Asymmetric StretchN-Sulfate (SO₃⁻)Theoretical
~1200-1150S=O Symmetric StretchN-Sulfate (SO₃⁻)Theoretical
~1330-1200C-N StretchAromatic Amine scispace.com

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is a critical step for the reliable analysis of drug metabolites in complex biological matrices like plasma or urine, especially at trace concentrations. nih.gov The primary goals are to remove interfering substances (e.g., proteins, salts, lipids), concentrate the analyte, and ensure compatibility with the analytical instrument.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic and versatile sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov Optimizing an LLE protocol is essential to maximize recovery and selectivity. chromatographyonline.com

For a polar and ionic compound like this compound, several factors must be considered for LLE optimization:

Solvent Selection: The choice of organic solvent is paramount and is guided by the analyte's polarity (LogP/LogD). chromatographyonline.com For a highly polar sulfate conjugate, a more polar, water-immiscible organic solvent such as ethyl acetate or a mixture including more polar alcohols might be necessary.

pH Adjustment: The partitioning of ionizable analytes is controlled by the pH of the aqueous phase. chromatographyonline.com For basic compounds like mirtazapine, adjusting the sample pH to be two units above the pKa renders the molecule neutral, favoring its extraction into an organic solvent. chromatographyonline.com However, the N-Sulfate group is a strong acid conjugate and will remain ionized across a wide pH range, making it challenging to neutralize. This inherent polarity makes LLE difficult and may necessitate alternative approaches like ion-pair extraction or solid-phase extraction (SPE).

Salting-Out Effect: The addition of a high concentration of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample can increase the extraction efficiency of polar analytes. chromatographyonline.com This "salting-out" effect reduces the solubility of the analyte in the aqueous phase, driving it into the organic layer. chromatographyonline.com

Back-Extraction: To improve cleanup and selectivity, a back-extraction step can be employed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase at a different pH, leaving neutral and acidic/basic interferences behind in the organic layer. chromatographyonline.com

Table 5: LLE Optimization Parameters for Polar Metabolites

ParameterStrategyRationaleReference
Organic Solvent Select a solvent with appropriate polarity (e.g., ethyl acetate, mixtures with alcohols).To maximize partitioning of the polar analyte into the organic phase. chromatographyonline.com
Aqueous Phase pH Adjust pH to suppress ionization of target or interfering compounds.To control the charge state and thus the solubility of the analyte. chromatographyonline.com
Salt Addition Add neutral salts (e.g., NaCl, Na₂SO₄) to the aqueous phase.To decrease analyte solubility in the aqueous phase and improve recovery. chromatographyonline.com
Phase Ratio Use a higher ratio of organic solvent to aqueous sample (e.g., 7:1).To ensure the highest possible recovery of the analyte. chromatographyonline.com
Back-Extraction Re-extract the analyte from the organic phase into a clean aqueous buffer.To remove co-extracted impurities and increase method selectivity. chromatographyonline.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that employs a solid sorbent to isolate analytes from a liquid sample. The choice of sorbent and solvents is crucial for achieving high recovery and purity of the target compound. While specific SPE protocols for this compound are not extensively documented in publicly available literature, methods developed for mirtazapine and its other metabolites can be adapted.

Research on mirtazapine and its metabolites, such as N-desmethylmirtazapine and 8-hydroxymirtazapine, provides a solid foundation for developing a suitable SPE protocol. researchgate.netnih.gov For instance, a study on various antidepressants utilized a strong cation exchanger for extraction from plasma, achieving recoveries between 70% and 109% for most compounds. nih.gov Another method for mirtazapine and desmethyl mirtazapine in human plasma employed a high-throughput SPE approach with a Betasil-C18 column. researchgate.net The inherent polarity of the N-sulfate group in this compound suggests that a mixed-mode or a polymeric sorbent would be effective.

An adapted SPE protocol for this compound would likely involve the following steps:

Sorbent Selection: A mixed-mode sorbent with both reversed-phase and ion-exchange properties (e.g., Oasis MAX or MCX) would be a primary candidate. The reversed-phase character would interact with the core structure of the mirtazapine molecule, while the ion-exchange functionality would retain the polar sulfate group.

Conditioning: The sorbent would first be conditioned with an organic solvent like methanol (B129727), followed by an aqueous solution such as water or a buffer to prepare the sorbent for sample loading. researchgate.net

Sample Loading: The biological sample (e.g., plasma or urine), pre-treated to adjust pH, would be loaded onto the SPE cartridge.

Washing: A series of washes with carefully selected solvents would be performed to remove interfering substances. A typical wash might involve a weak organic solvent in an aqueous buffer to remove polar impurities without eluting the analyte.

Elution: The final step involves eluting the purified this compound using a solvent mixture capable of disrupting the interactions between the analyte and the sorbent. This could be an organic solvent containing a small percentage of a strong acid or base to neutralize the charge interactions.

The following table summarizes typical SPE conditions found in the literature for mirtazapine and its metabolites, which can inform the development of a method for its N-sulfate derivative.

ParameterConditionReference
Sorbent Strong Cation Exchanger nih.gov
Betasil-C18 researchgate.net
Mixed-mode C8/SCX researchgate.net
Sample Plasma researchgate.netnih.govresearchgate.net
Conditioning Methanol followed by water researchgate.net
Washing Water, 10% Methanol researchgate.net
Elution Acetonitrile researchgate.net

Interactive Data Table: Proposed Adapted SPE Protocol for this compound

StepReagent/SolventVolumePurpose
Sorbent Mixed-Mode Anion Exchange-To retain the sulfate group
Conditioning 1 Methanol1 mLTo solvate the sorbent
Conditioning 2 Water1 mLTo equilibrate the sorbent
Sample Loading Plasma/Urine (pH adjusted)1 mLTo introduce the analyte
Washing 1 5% Methanol in Water1 mLTo remove polar interferences
Washing 2 Acetonitrile1 mLTo remove non-polar interferences
Elution 2% Formic Acid in Methanol1 mLTo elute the analyte

Microextraction Techniques (e.g., DLLME)

Microextraction techniques are miniaturized versions of liquid-liquid extraction that offer advantages such as reduced solvent consumption, lower cost, and faster extraction times. Dispersive Liquid-Liquid Microextraction (DLLME) is a prominent example that has been successfully applied to the analysis of antidepressants. nih.gov

In a typical DLLME procedure, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer. Subsequent centrifugation separates the extraction solvent, which is then collected for analysis.

A DLLME method for tricyclic antidepressants in whole blood and plasma utilized hexane (B92381) as the extraction solvent and methanol as the disperser solvent. nih.gov The sample was made alkaline with sodium hydroxide (B78521) prior to extraction. nih.gov For the highly polar this compound, modifications to this general procedure would be necessary to ensure efficient extraction. Key considerations include:

pH Adjustment: The sample's pH would need to be optimized to ensure the analyte is in a form that is readily extracted into the organic phase.

Extraction Solvent: A more polar extraction solvent than hexane might be required to effectively partition the N-sulfate metabolite.

Disperser Solvent: The choice of disperser solvent, miscible with both the aqueous sample and the extraction solvent, is critical for forming a stable dispersion.

The following table outlines a general DLLME procedure for antidepressants found in the literature.

ParameterConditionReference
Sample Volume 490 µL nih.gov
Extraction Solvent Hexane (400 µL) nih.gov
Disperser Solvent Methanol (600 µL) nih.gov
pH Adjustment 100 µL of 2 M NaOH nih.gov
Salt Addition 15 mg of NaCl nih.gov
Vortex Time 10 s (homogenization), 5 s (dispersion) nih.gov
Ultrasonication 300 s nih.gov
Centrifugation 10,000 rpm for 10 min nih.gov

Interactive Data Table: Proposed Adapted DLLME Protocol for this compound

StepParameterConditionPurpose
Sample Preparation Sample Volume500 µL-
pH AdjustmentAcidic (e.g., with formic acid)To protonate the sulfate group and increase organic solubility
Extraction Extraction SolventDichloromethane200 µL
Disperser SolventAcetonitrile500 µL
Procedure InjectionRapid injection of solvent mixtureTo form a cloudy solution
Vortex1 minTo facilitate mass transfer
Centrifugation10,000 rpm for 5 minTo separate the phases
Analysis CollectionCollection of the sedimented phase-
ReconstitutionEvaporation and reconstitution in mobile phaseTo prepare for injection

Applications of Mirtazapine D3 N Sulfate Sodium Salt in Research Studies

Use as an Internal Standard in Quantitative Bioanalytical Assays

Stable Isotope Dilution Mass Spectrometry (SIDMS)

There are no published studies detailing the application of this specific compound in Stable Isotope Dilution Mass Spectrometry (SIDMS) for the quantification of mirtazapine (B1677164) or its metabolites.

Method Validation Parameters for Assay Performance

Due to the lack of published assays utilizing this compound, there is no available data on its method validation parameters. This includes a complete absence of information regarding:

Tracer Studies for In Vitro Metabolic Pathways

Tracer Studies for In Vitro Metabolic Pathways

In vitro metabolic studies are crucial for understanding how a drug is processed in the body. Mirtazapine is known to be extensively metabolized in the liver, primarily through demethylation, hydroxylation, and conjugation. nih.govnih.gov The main enzymes involved in its primary oxidative metabolism are Cytochrome P450 isoenzymes, specifically CYP1A2, CYP2D6, and CYP3A4. nih.govnih.gov Following these initial steps, the metabolites can undergo further Phase II conjugation reactions, such as glucuronidation. nih.gov

While N-sulfation is a recognized Phase II metabolic pathway for many drugs, catalyzed by sulfotransferase (SULT) enzymes, its specific role in mirtazapine metabolism is less detailed in publicly available literature compared to oxidation and glucuronidation. youtube.com Mirtazapine-d3 (B602503) N-Sulfate Sodium Salt serves as a critical analytical standard to investigate this specific pathway. As a tracer, its deuterated nature allows researchers to introduce it into in vitro systems (like human liver microsomes or hepatocytes) and precisely track its behavior and interactions without interference from endogenous compounds. clearsynth.com

Elucidating Enzymatic Reaction Kinetics

The use of a labeled standard is fundamental for accurately determining enzymatic reaction kinetics. For mirtazapine, kinetic parameters for the primary metabolic pathways have been established. For instance, in vitro studies using human liver microsomes (HLM) have determined the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for its main oxidative pathways. nih.govdoi.org

Table 1: Illustrative Kinetic Parameters of Mirtazapine Metabolism by CYP Enzymes in Human Liver Microsomes

This table presents known kinetic data for the primary oxidative pathways of mirtazapine, illustrating the type of information that could be generated for the N-sulfation pathway using its deuterated sulfate (B86663) metabolite as a standard. Data sourced from Störmer et al. (2000). nih.govdoi.org

Metabolic PathwayMean Km (μM)Mean Vmax (nmol/mg protein/min)Primary Enzymes Involved
8-Hydroxylation136 (±44)Not explicitly statedCYP2D6, CYP1A2
N-Demethylation242 (±34)1.49 (±0.46)CYP3A4, CYP1A2
N-Oxidation570 (±281)0.64 (±0.27)CYP1A2, CYP3A4

Investigating Inhibitory and Inductive Effects on N-Sulfation

Drug-drug interactions often occur when one drug inhibits or induces the activity of enzymes responsible for metabolizing another drug. nih.gov Studies have shown that mirtazapine itself has little inhibitory effect on major CYP isoenzymes. doi.orgnih.gov However, its metabolism can be affected by inhibitors or inducers of CYP enzymes. nih.gov

Investigating these effects on the N-sulfation pathway requires a reliable method to quantify the metabolite. Mirtazapine-d3 N-Sulfate Sodium Salt would serve as the internal standard in assays testing the impact of various compounds on the formation of Mirtazapine N-Sulfate. By incubating mirtazapine with human liver S9 fractions (which contain SULT enzymes) and potential inhibitors or inducers, researchers can measure changes in the rate of sulfate conjugate formation. youtube.com This helps identify potential drug-drug interactions involving the N-sulfation pathway, which is a critical part of a drug's safety assessment.

Impurity Profiling and Quality Control in Pharmaceutical Development

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their finished products is a regulatory requirement. Impurity profiling involves the identification and quantification of all potential impurities, including those from the manufacturing process and those formed during degradation. semanticscholar.orgisca.me

Detection and Quantification of Process-Related Impurities

During the synthesis of a drug like mirtazapine, various related substances can form as impurities. semanticscholar.orgdaicelpharmastandards.com Metabolites themselves, if present in the final drug product, are also considered impurities. Mirtazapine N-Sulfate could potentially be such an impurity. The use of a stable isotope-labeled internal standard, like this compound, is the gold standard for quantitative analysis in complex matrices, such as a drug formulation. tandfonline.com

In analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), the labeled standard is added to the sample in a known amount. aptochem.com Since it co-elutes with the non-labeled impurity (Mirtazapine N-Sulfate), it can effectively compensate for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. acanthusresearch.comaptochem.com This allows for highly accurate and precise quantification of the impurity, ensuring that it does not exceed the safety thresholds established by regulatory bodies like the ICH.

Table 2: Known Process-Related and Degradation Impurities of Mirtazapine

This table lists some identified impurities of mirtazapine. Mirtazapine N-Sulfate would be another potential impurity, and its deuterated form is used for its precise quantification.

Impurity NameTypeReference
N-Desmethyl MirtazapineProcess-Related / Metabolite daicelpharmastandards.comresearchgate.net
Mirtazapine N-oxideProcess-Related / Degradation / Metabolite semanticscholar.org
10-Oxo MirtazapineProcess-Related / Degradation semanticscholar.org
2-[4-methyl-2-phenyl-piperazin-1-yl]-nicotinic acidProcess-Related tandfonline.com
2-chloro-nicotinonitrileProcess-Related tandfonline.com

Assessment of Degradation Pathways of Mirtazapine Conjugates

Forced degradation or stress testing is a critical component of drug development, used to understand how a drug substance or product breaks down under conditions like heat, light, acid, and base hydrolysis, and oxidation. isca.me This helps to establish the drug's intrinsic stability and identify potential degradation products. isca.me

Future Perspectives and Emerging Research Avenues

Development of Novel Analytical Approaches for Conjugated Metabolites

The accurate quantification of conjugated metabolites like Mirtazapine-d3 (B602503) N-Sulfate Sodium Salt in biological matrices presents significant analytical challenges. These molecules are often present at low concentrations and can be difficult to distinguish from other metabolites.

Current and Emerging Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of drug metabolites due to its high sensitivity and selectivity. alwsci.com For sulfated metabolites, tandem mass spectrometry can identify characteristic fragmentation patterns, such as the neutral loss of SO3 (80 Da), which aids in their identification. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the identification of unknown metabolites and differentiation between isobaric compounds. alwsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is invaluable for the definitive structural elucidation of metabolites without the need for authentic reference standards. alwsci.com

Future Directions:

Future research will likely focus on developing more sensitive and high-throughput analytical methods. Innovations in sample preparation to minimize matrix effects and improve the recovery of polar conjugated metabolites are crucial. Furthermore, the development of novel ionization techniques in mass spectrometry could enhance the detection and characterization of sulfated compounds.

Advancements in Synthetic Routes for Deuterated Metabolites

The synthesis of deuterated and conjugated drug metabolites is a complex undertaking, often requiring multi-step processes.

Current Synthetic Strategies:

Chemical Synthesis: The synthesis of N-sulfate metabolites can be achieved by reacting the parent amine or hydroxyl-containing drug with a sulfating agent, such as a sulfur trioxide-pyridine complex. dergipark.org.tr The introduction of deuterium (B1214612) is often accomplished using deuterated reagents or through hydrogen-deuterium exchange reactions. researchgate.net

Biosynthesis: Microbial biotransformation and the use of mammalian liver S9 fractions are alternative methods for producing sulfated metabolites. hyphadiscovery.comhyphadiscovery.com These biological systems contain the necessary sulfotransferase (SULT) enzymes to carry out the conjugation reaction. hyphadiscovery.comhyphadiscovery.com

Future Directions:

Advances in synthetic chemistry will aim to develop more efficient and stereoselective methods for the synthesis of deuterated N-sulfate conjugates. The use of enzymatic and chemoenzymatic approaches is a promising area, potentially offering higher yields and greater specificity. mdpi.com The development of new deuteration catalysts and reagents will also be critical for improving the accessibility of these complex molecules. nih.gov

Broader Applications of Deuterated N-Sulfate Conjugates in Preclinical Research

Deuterated compounds like Mirtazapine-d3 N-Sulfate Sodium Salt serve as invaluable tools in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Key Applications:

Internal Standards in Bioanalysis: Deuterated compounds are considered the ideal internal standards for LC-MS based bioanalysis. aptochem.com Their similar physicochemical properties to the analyte ensure they behave similarly during sample extraction and analysis, leading to more accurate and precise quantification of the non-deuterated metabolite. aptochem.comnih.govkcasbio.com

Metabolite Identification and Profiling: The use of deuterated standards helps in the confident identification and characterization of metabolites in complex biological samples.

Understanding Metabolic Pathways: By tracing the fate of deuterated compounds, researchers can gain a clearer understanding of metabolic pathways and the enzymes involved.

Future Directions:

The application of deuterated N-sulfate conjugates is expected to expand in preclinical research. They will play an increasingly important role in quantitative metabolomics and systems pharmacology to build more accurate predictive models of drug behavior. Their use in studying drug-drug interactions and inter-individual variability in drug metabolism will also be a key area of future research.

Contribution to Understanding Metabolic Enzyme Specificity and Regulation

The study of this compound can provide valuable insights into the enzymes responsible for its formation, primarily the sulfotransferases (SULTs).

Sulfotransferase Enzymes:

Role in Metabolism: SULTs are a superfamily of phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group to a wide range of substrates, including drugs, xenobiotics, and endogenous compounds. nih.gov This process generally increases the water solubility of the compound, facilitating its excretion. nih.govresearchgate.net

N-Sulfation: The formation of N-sulfate conjugates is a specific type of sulfonation that can lead to either detoxification or, in some cases, the formation of reactive metabolites. nih.govnih.gov

Enzyme Specificity: Different SULT isoforms exhibit distinct but often overlapping substrate specificities. nih.gov Studying the formation of Mirtazapine-d3 N-Sulfate can help to identify the specific SULT enzymes involved in mirtazapine (B1677164) metabolism.

Future Research Focus:

Q & A

Q. What are the standard methodologies for synthesizing Mirtazapine-d3 N-Sulfate Sodium Salt in a research laboratory?

Synthesis typically involves neutralization reactions between deuterated mirtazapine derivatives and sulfating agents under controlled pH and temperature. Key steps include:

  • Deuteration : Incorporation of deuterium (d3) into mirtazapine via hydrogen-deuterium exchange or labeled precursor compounds.
  • Sulfation : Reaction with sulfating agents (e.g., sulfur trioxide complexes) to form the N-sulfate derivative.
  • Purification : Use of crystallization or chromatography (e.g., ion-exchange) to isolate the sodium salt form .
  • Validation : Confirm stoichiometry via elemental analysis and isotopic purity via mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound?

  • Chromatography : Reverse-phase HPLC or UPLC with UV detection, using USP-grade reference standards for calibration. Retention time and peak symmetry are critical for identification .
  • Mass Spectrometry : LC-MS or HRMS to verify isotopic labeling (d3) and sulfate group integrity. Deuterium incorporation is confirmed by mass shifts of +3 Da .
  • Ion-Exchange Chromatography : For assessing sulfate group presence and purity, particularly in distinguishing N-sulfate from O-sulfate isomers .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Parameters : Monitor degradation via accelerated stability testing (40°C/75% RH) over 1–3 months. Key metrics include:
  • Isotopic integrity (deuterium loss via MS).
  • Sulfate group stability (ion chromatography or FTIR).
  • Hygroscopicity (TGA or Karl Fischer titration) .
    • Controls : Use inert atmospheres (argon) to prevent oxidation and desiccation to limit hydrolysis .

Advanced Research Questions

Q. How does deuterium labeling in Mirtazapine-d3 influence its metabolic stability compared to non-deuterated analogs?

  • Mechanistic Insight : Deuterium kinetic isotope effects (DKIE) reduce metabolic cleavage rates, particularly in cytochrome P450-mediated pathways. This enhances half-life in in vitro hepatic microsome assays .
  • Experimental Design : Compare metabolic profiles using:
  • LC-HRMS : Track deuterium retention in metabolites.
  • Radiolabeled Studies : Co-administer non-deuterated analogs to quantify isotope-specific turnover .

Q. What challenges arise in ensuring batch-to-batch consistency for deuterated sulfated compounds like this compound?

  • Key Variability Sources :
  • Deuteration Efficiency : Incomplete labeling alters pharmacokinetic data. Mitigate via optimized reaction conditions (e.g., catalyst selection).
  • Sulfation Position : Unintended O-sulfation vs. N-sulfation requires rigorous ion-pair chromatography validation .
    • Quality Control : Implement:
  • Batch-Specific MS/MS : To confirm deuterium distribution.
  • NMR (1H/13C) : For structural confirmation and sulfate group position .

Q. How can researchers validate the position and integrity of the sulfate group in this compound?

  • Multi-Technique Approach :
  • Enzymatic Hydrolysis : Use sulfatases to cleave sulfate groups, followed by LC-MS to confirm cleavage specificity (N-sulfate vs. O-sulfate) .
  • 2D-NMR : NOESY or HSQC to map spatial proximity of sulfate to nitrogen atoms.
  • X-ray Crystallography : Resolve crystal structures to confirm bonding sites (if crystalline form is obtainable) .

Q. What strategies mitigate interference from sodium counterions in assays involving this compound?

  • Sample Preparation :
  • Cation-Exchange Cartridges : Replace Na+ with NH4+ to avoid matrix effects in MS .
  • Chelation Agents : Use EDTA in buffer systems to sequester sodium ions during electrophoretic assays .
    • Calibration Standards : Prepare analyte-matched matrices to account for ionic strength variations .

Methodological Considerations

  • Collaborative Roles : Assign roles such as Analyst (data validation), Engineer (synthesis optimization), and Quality Controller (batch consistency) to streamline workflows .
  • Ethical Sourcing : Prioritize reagents with CAS-registered purity grades and avoid unverified suppliers (e.g., ) .

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